REACTION_CXSMILES
|
[NH2:1][CH:2]([CH2:6][CH2:7][CH2:8][CH2:9][CH2:10][CH2:11][CH2:12][CH2:13][CH3:14])[C:3]([OH:5])=[O:4].[C:15](OCCCC)(=[O:17])[CH3:16]>>[C:15]([NH:1][CH:2]([CH2:6][CH2:7][CH2:8][CH2:9][CH2:10][CH2:11][CH2:12][CH2:13][CH3:14])[C:3]([OH:5])=[O:4])(=[O:17])[CH3:16]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
NC(C(=O)O)CCCCCCCCC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)(=O)OCCCC
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
equipped with a thermometer
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Type
|
CUSTOM
|
Details
|
to react at 120° C. for 8 hours
|
Duration
|
8 h
|
Type
|
DISTILLATION
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Details
|
while azeotropically distilling off butanol
|
Type
|
ADDITION
|
Details
|
Further, 58.1 parts of butyl acetate was added
|
Type
|
CUSTOM
|
Details
|
to react at 120° C. for 3 hours
|
Duration
|
3 h
|
Type
|
DISTILLATION
|
Details
|
Butanol and excess butyl acetate were distilled off under reduced pressure
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)(=O)NC(C(=O)O)CCCCCCCCC
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |